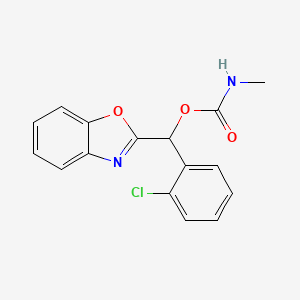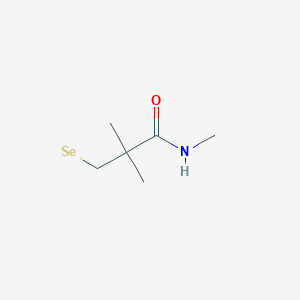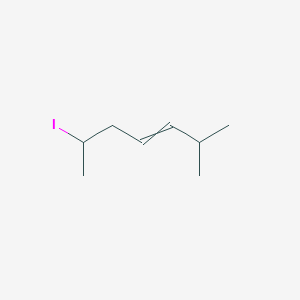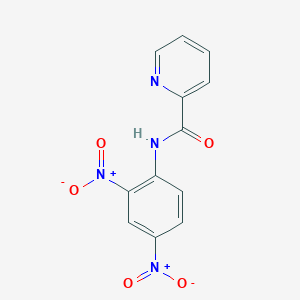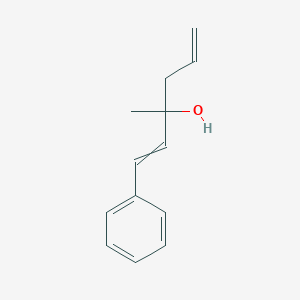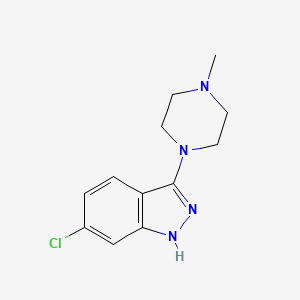
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is a heterocyclic compound that features a chloro-substituted indazole ring and a methylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Chlorination: The indazole core is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Piperazine Substitution: The chlorinated indazole is reacted with 4-methylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Indazoles: Formed through nucleophilic substitution.
N-Oxides: Formed through oxidation.
Amines: Formed through reduction.
Scientific Research Applications
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: Serves as a scaffold for the development of bioactive molecules.
Industrial Applications: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(4-arylpiperazin-1-yl)-1H-indazole: Similar structure with different aryl substitutions.
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-pyridazine: Contains a pyridazine ring instead of an indazole ring.
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-pyrazine: Contains a pyrazine ring instead of an indazole ring.
Uniqueness
6-Chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chloro-substituted indazole ring and a methylpiperazine moiety makes it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
107823-90-5 |
|---|---|
Molecular Formula |
C12H15ClN4 |
Molecular Weight |
250.73 g/mol |
IUPAC Name |
6-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole |
InChI |
InChI=1S/C12H15ClN4/c1-16-4-6-17(7-5-16)12-10-3-2-9(13)8-11(10)14-15-12/h2-3,8H,4-7H2,1H3,(H,14,15) |
InChI Key |
FSNXHDPIFRMZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NNC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


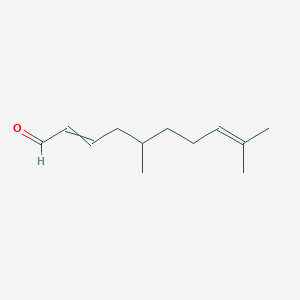

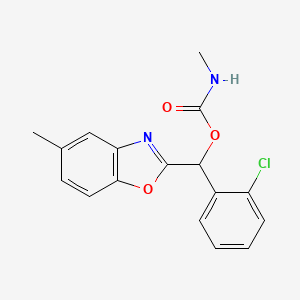
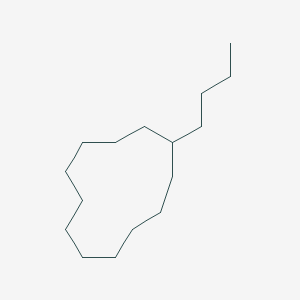

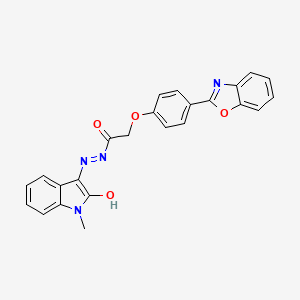
![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)

